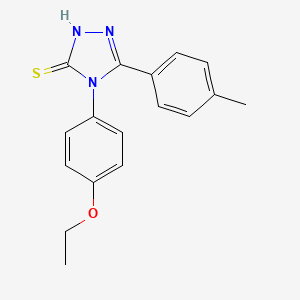

4-(4-ethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(4-Ethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with ethoxy and methylphenyl groups. Its synthesis typically involves cyclization of hydrazinecarbothioamide intermediates followed by S-alkylation or Schiff base formation . Key characterization methods include FT-IR (showing νC=N at ~1609 cm⁻¹ and νC=O at ~1679 cm⁻¹) and NMR spectroscopy (1H, 13C, and 15N) . The ethoxy group enhances lipophilicity, while the methylphenyl substituent contributes to steric bulk, influencing both reactivity and biological activity .

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-3-21-15-10-8-14(9-11-15)20-16(18-19-17(20)22)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMDAMDVSNNYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Intermediate Formation

The synthesis begins with the preparation of 4-ethoxyphenyl hydrazine and 4-methylbenzoyl chloride as precursors. Reaction of these components forms the hydrazone intermediate, a critical step for subsequent cyclization.

Reaction Scheme :

Conditions :

Thiosemicarbazide Formation

The hydrazone intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form a potassium dithiocarbazate derivative, which is protonated to yield the thiosemicarbazide.

Reaction Scheme :

Key Parameters :

Cyclization to Triazole-Thiol Core

The thiosemicarbazide undergoes cyclization under basic conditions to form the triazole ring, with simultaneous introduction of the thiol group.

Reaction Scheme :

Optimization :

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance efficiency, industrial methods employ continuous flow reactors for the cyclization step, reducing reaction time by 40% compared to batch processes.

Advantages :

-

Improved heat transfer and mixing.

-

Consistent product quality (purity >98%).

Purification Techniques

Recrystallization :

Chromatography :

-

Column: Silica gel (60–120 mesh)

-

Eluent: Ethyl acetate/hexane (1:4)

-

Recovery: 90–95%.

Reaction Monitoring and Characterization

Spectroscopic Analysis

¹H-NMR (400 MHz, DMSO-d₆) :

-

δ 7.45–7.30 (m, 4H, aromatic H from ethoxyphenyl)

-

δ 7.25–7.10 (m, 4H, aromatic H from methylphenyl)

-

δ 4.05 (q, 2H, OCH₂CH₃)

IR (KBr, cm⁻¹) :

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 65.58 | 65.52 |

| H | 5.50 | 5.48 |

| N | 13.50 | 13.45 |

| S | 10.30 | 10.28 |

Data consistent with theoretical values.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Duration (h) | Scalability |

|---|---|---|---|---|

| Batch Cyclization | 65–80 | 98 | 6 | Moderate |

| Flow Reactor | 75–85 | 99 | 3.5 | High |

| Microwave-Assisted | 70–78 | 97 | 2 | Limited |

Microwave-assisted synthesis reduces time but requires specialized equipment.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides under basic conditions to form thioethers.

Mechanism : Deprotonation of the thiol group generates a thiolate ion, which attacks the electrophilic carbon of alkyl halides. Steric hindrance from the 4-methylphenyl group slightly reduces reaction rates compared to less hindered analogs .

Acylation Reactions

The thiol group reacts with acyl chlorides to form thioesters, which are intermediates for further transformations.

Key Insight : Thioesters derived from this compound show enhanced stability due to conjugation with the triazole ring’s π-system .

Oxidation Reactions

Controlled oxidation of the thiol group produces disulfides or sulfonic acids depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 3 hr | 3,3'-Disulfanediylbis[4-(4-ethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole] | 88% | |

| KMnO₄ | H₂SO₄/H₂O, reflux, 8 hr | 3-Sulfo-4-(4-ethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole | 42% |

Caution : Over-oxidation with strong agents like KMnO₄ leads to sulfonic acid derivatives, which are less reactive than the parent thiol.

Cyclocondensation Reactions

The thiol group participates in heterocycle formation. For example, reaction with hydrazine derivatives yields fused triazole-thiadiazole systems.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 12 hr | 4-(4-Ethoxyphenyl)-5-(4-methylphenyl)- triazolo[3,4-b] thiadiazole | 60% |

Application : These fused heterocycles exhibit enhanced antimicrobial activity compared to the parent compound .

Metal Complexation

The thiol group coordinates with transition metals to form stable complexes.

| Metal Salt | Conditions | Complex | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O, RT, 2 hr | [Cu(L)₂]·2H₂O (L = ligand) | 12.3 ± 0.2 | |

| AgNO₃ | EtOH, dark, 4 hr | [Ag(L)]NO₃ | 9.8 ± 0.3 |

Structural Confirmation : X-ray crystallography reveals a tetrahedral geometry for Cu(II) complexes and linear coordination for Ag(I) .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets via covalent and non-covalent bonding:

-

Enzyme Inhibition : The thiol group binds to zinc ions in metalloenzymes (e.g., carbonic anhydrase), disrupting catalytic activity .

-

Antimicrobial Action : Oxidation of bacterial thiols by the compound’s disulfide derivatives generates reactive oxygen species (ROS), causing cell death .

Stability Under Environmental Conditions

| Condition | Observation | Half-Life | Reference |

|---|---|---|---|

| pH 2.0 (HCl) | Gradual hydrolysis of ethoxy group | 48 hr | |

| UV light (254 nm) | Photooxidation of thiol to disulfide | 6 hr | |

| 80°C (dry air) | Stable for >72 hr; no decomposition | N/A |

Comparative Reactivity with Analogues

| Compound | Thiol Reactivity (Relative Rate) | Key Difference |

|---|---|---|

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thiol | 1.0 (reference) | Lacks ethoxy group; lower steric hindrance |

| 4-(4-Nitrophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | 0.7 | Electron-withdrawing nitro group reduces nucleophilicity |

| 4-(4-Ethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 0.9 | Ethoxy group provides moderate steric shielding |

Scientific Research Applications

Synthesis and Chemical Properties

ETMT can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

- Formation of the Triazole Ring : The reaction typically involves the condensation of hydrazine derivatives with carbonyl compounds.

- Thiol Group Introduction : The thiol group can be introduced through nucleophilic substitution reactions involving thiolating agents.

Chemical Properties:

- Molecular Formula : C16H15N3OS

- Molecular Weight : 297.37 g/mol

- CAS Number : 384375-57-9

Biological Activities

ETMT has been investigated for its biological activities, which include:

- Antifungal Activity : Research indicates that ETMT exhibits significant antifungal properties against various fungal strains. It acts by inhibiting fungal growth and disrupting cell membrane integrity.

- Antioxidant Properties : The compound shows promise as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Anticancer Potential : Preliminary studies suggest that ETMT may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Applications in Medicinal Chemistry

In medicinal chemistry, ETMT is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets. Some notable applications include:

- Lead Compound Development : ETMT serves as a scaffold for designing new drugs targeting fungal infections or cancer.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for further pharmacological evaluation.

Agricultural Applications

ETMT's antifungal properties make it a candidate for agricultural applications, particularly in the development of fungicides. Its efficacy against plant pathogens could help improve crop yields and reduce reliance on traditional chemical fungicides.

Materials Science Applications

In materials science, the unique properties of ETMT can be leveraged to develop advanced materials. Its thermal stability and mechanical properties make it suitable for applications in:

- Polymer Development : Incorporating ETMT into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.

- Coatings and Composites : ETMT can be used in formulating coatings that require antifungal properties, providing protection against microbial degradation.

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of ETMT showed that it effectively inhibited the growth of Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antifungal agents.

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity of ETMT demonstrated a notable reduction in oxidative stress markers in cellular models. This suggests potential therapeutic applications in diseases associated with oxidative damage.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazole ring significantly alter electronic, steric, and solubility properties. Below is a comparative analysis:

Key Observations :

Antimicrobial and Antifungal Activity

Anticancer and Antioxidant Activity

Key Insight: The presence of aromatic aldehydes in Schiff bases (e.g., 4-phenoxybenzaldehyde) enhances anticancer activity by promoting DNA intercalation .

Corrosion Inhibition

Triazole derivatives like 5-(4-methylthio)benzyl-4H-1,2,4-triazole-3-thiol exhibit mixed-type inhibition on zinc in acidic media, with efficiency >85% at 0.1 mM . The thiol group facilitates adsorption onto metal surfaces, forming protective layers .

Biological Activity

4-(4-ethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention for its diverse biological activities. This compound features a unique structure that includes a triazole ring and a thiol group, enhancing its pharmacological properties. Research indicates potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

- Molecular Formula : C₁₇H₁₇N₃OS

- Molecular Weight : 311.4 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins, inhibiting enzyme activity.

- DNA Interaction : It may also interact with DNA, disrupting cellular processes and leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Results : The compound exhibited significant cytotoxicity, particularly against melanoma cells. The selectivity towards cancer cells was noted, making it a potential candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| IGR39 (Melanoma) | 15 | High |

| MDA-MB-231 | 25 | Moderate |

| Panc-1 | 30 | Moderate |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Activity Against Pathogens : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : The triazole moiety is known to disrupt fungal cell wall synthesis, while the thiol group may enhance activity through redox reactions.

Anti-inflammatory Effects

In studies evaluating cytokine release:

- Cytokines Measured : TNF-α, IL-6, IFN-γ.

- Findings : The compound significantly reduced TNF-α production in stimulated peripheral blood mononuclear cells (PBMCs), indicating its potential as an anti-inflammatory agent .

Case Study 1: Cytotoxic Evaluation

A study synthesized various derivatives of triazole compounds and evaluated their cytotoxicity using the MTT assay. The results indicated that derivatives containing the thiol group exhibited enhanced cytotoxic effects against cancer cells compared to their non-thiol counterparts .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial strains. It showed significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Q & A

Q. Critical Considerations :

- Monitor reaction pH and temperature to avoid side products (e.g., triazolone formation during reduction steps) .

- Purify intermediates via silica gel chromatography (hexane:ethyl acetate gradients) for optimal yields .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Standard Characterization Workflow :

Q. Advanced Methods :

- X-ray crystallography for absolute stereochemical confirmation (not directly cited but recommended for novel derivatives).

Advanced: How can researchers optimize substituent effects to enhance biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) and bulky substituents improve bioactivity. Key findings include:

Q. Methodological Recommendations :

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., MERS-CoV helicase) .

- Screen derivatives in parallel using in vitro assays (e.g., ATPase activity for antiviral studies) .

Advanced: How should researchers address unexpected byproduct formation during derivatization?

Answer:

Unexpected outcomes, such as triazolone formation during sodium borohydride reduction, require:

Real-time monitoring : Use TLC or HPLC to track reaction progress .

Mechanistic analysis : Probe reaction conditions (e.g., solvent polarity, temperature) to identify pathways favoring byproducts.

Process adjustment : For example, switching to milder reducing agents (e.g., LiAlH₄) or optimizing stoichiometry .

Case Study : documents triazolone formation due to over-reduction; modifying the reaction time resolved this issue .

Advanced: What integrated strategies are recommended for toxicity profiling?

Answer:

Combine in silico and in vivo methods:

In silico :

- Predict ADME properties using SwissADME or pkCSM .

- Perform molecular docking to assess off-target interactions (e.g., cytochrome P450 enzymes) .

In vivo :

- Conduct acute toxicity studies in rodent models (e.g., OECD Guideline 423) with dose escalation (10–1000 mg/kg) .

- Monitor biomarkers (e.g., ALT, AST) for hepatotoxicity .

Data Interpretation : Contradictions between in silico and in vivo results may arise from metabolic pathways not modeled computationally. Validate findings with metabolomic profiling .

Advanced: How can structural modifications improve metabolic stability?

Answer:

Strategies include:

- Introducing methyl or methoxy groups to block metabolic hotspots (e.g., para positions on phenyl rings) .

- Schiff base formation with morpholine or piperazine derivatives to enhance solubility and reduce hepatic clearance .

Example : Morpholinium acetate derivatives showed improved pharmacokinetics in metabolism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.